

Core Introduction: The Utility of a Heterobifunctional Reagent

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Compound of Interest

Compound Name: *N-Allylmaleimide*

Cat. No.: *B7811876*

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N-Allylmaleimide is a versatile hetero-bifunctional organic compound that serves as a critical building block in both bioconjugation and materials science. Its chemical architecture is distinguished by two key functional groups:

- A Maleimide Moiety: An electrophilic α,β -unsaturated carbonyl system that exhibits high reactivity and specificity towards nucleophiles, most notably thiols.
- An Allyl Group: A terminal alkene that can readily participate in polymerization reactions, such as free-radical polymerization or thiol-ene "click" chemistry.

This dual reactivity allows for the sequential or orthogonal functionalization of molecules and materials, making **N-Allylmaleimide** an invaluable tool for creating complex macromolecular structures.

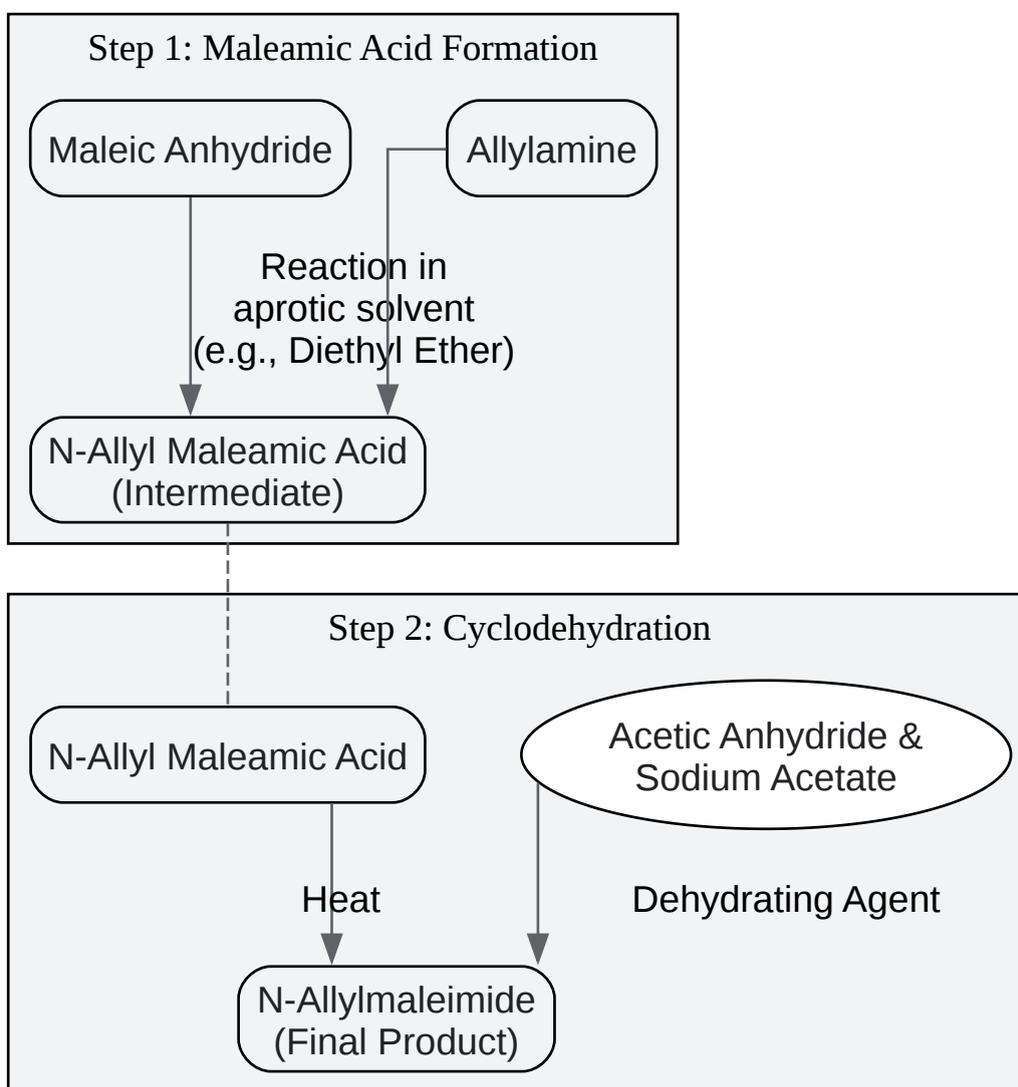
Physicochemical and Structural Data

A summary of the fundamental properties of **N-Allylmaleimide** is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

Property	Value	Reference(s)
CAS Number	2973-17-3	[1][2][3]
Molecular Formula	C ₇ H ₇ NO ₂	[1][2][3]
Molecular Weight	137.14 g/mol	[1][2][4]
Appearance	White to off-white crystalline solid	[3]
Melting Point	45 °C	[1][5]
Boiling Point	134 °C @ 12 Torr	[1][5]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon)	[5]

Synthesis of N-Allylmaleimide: A Validated Protocol

The most common and efficient synthesis of **N-Allylmaleimide** is a two-step process starting from readily available commercial precursors: maleic anhydride and allylamine.[6] This method is scalable and yields a high-purity product.



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Caption: General workflow for the two-step synthesis of **N-Allylmaleimide**.

Experimental Protocol: Synthesis of N-Allylmaleimide

PART A: Formation of N-Allyl Maleamic Acid

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

- Amine Addition: Cool the solution to 0°C using an ice bath. Add allylamine (1.0 eq), dissolved in a small volume of anhydrous diethyl ether, dropwise to the stirred solution over 30 minutes.
 - Causality Insight: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation. The maleamic acid intermediate is insoluble in ether and will precipitate.
- Isolation: After complete addition, allow the reaction to stir for an additional 2 hours at room temperature. Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The intermediate is typically used in the next step without further purification.

PART B: Cyclodehydration to **N-Allylmaleimide**

- Reaction Setup: Suspend the N-allyl maleamic acid (1.0 eq) from Part A in acetic anhydride (approx. 3-4 volumes). Add anhydrous sodium acetate (0.3 eq) to the suspension.
 - Causality Insight: Acetic anhydride acts as both the solvent and the dehydrating agent, while sodium acetate serves as a catalyst for the cyclization reaction.[7]
- Cyclization: Heat the mixture to 80-90°C with stirring for 2-3 hours. The suspension should become a clear solution as the reaction progresses.
- Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of ice water to hydrolyze the excess acetic anhydride. The **N-Allylmaleimide** product will precipitate.
- Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
- Validation: Recrystallize the crude product from an ethanol/water mixture to yield pure, white crystals of **N-Allylmaleimide**. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

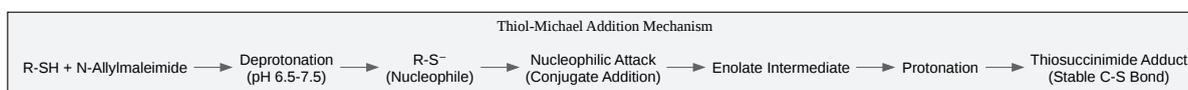
Core Reactivity and Mechanistic Insights

The utility of **N-Allylmaleimide** is rooted in the distinct reactivity of its two functional groups.

The Maleimide Group: Thiol-Michael Addition

The electron-deficient double bond of the maleimide ring is a superb Michael acceptor, especially for soft nucleophiles like thiols.[8][9][10][11] This reaction is the cornerstone of its use in bioconjugation.

Mechanism: The reaction proceeds via a conjugate 1,4-addition of a thiolate anion to the maleimide double bond, forming a stable thioether (thiosuccinimide) linkage.



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Caption: Reaction mechanism of the thiol-Michael addition with maleimides.

Key Experimental Considerations:

- **pH Control:** The reaction is highly efficient and chemoselective for thiols over other nucleophilic groups (like amines) within a pH range of 6.5-7.5.[12] At this pH, a sufficient population of the highly nucleophilic thiolate anion ($R-S^-$) exists, while amines ($R-NH_2$) remain largely protonated and unreactive.
- **Reversibility (Trustworthiness Pillar):** While the resulting thiosuccinimide bond is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of excess competing thiols.[13] This is a critical consideration for the stability of bioconjugates in vivo. Strategies to mitigate this include using maleimide derivatives that promote rapid hydrolysis of the succinimide ring post-conjugation to form a non-reversible product.[2]

The Allyl Group: Polymerization and Functionalization

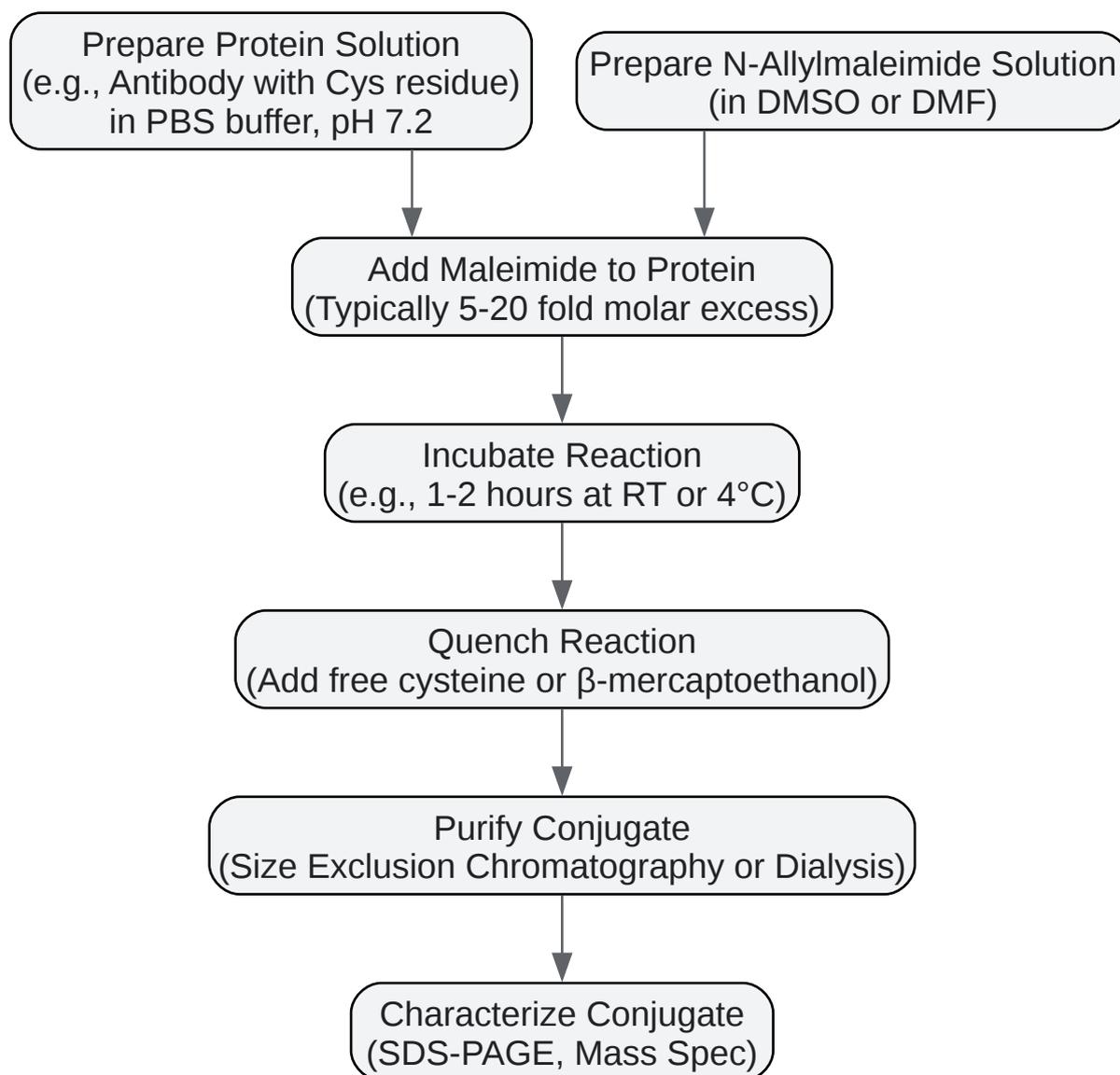
The terminal allyl group provides a second handle for modification, most commonly through polymerization reactions.

- Free-Radical Polymerization: **N-Allylmaleimide** can be copolymerized with other monomers to introduce the reactive maleimide functionality into polymer backbones or side chains.[\[3\]](#)
[\[14\]](#)[\[15\]](#)
- Thiol-Ene Reactions: In the presence of a photoinitiator, the allyl group readily reacts with thiols in a "click" chemistry fashion.[\[16\]](#) This allows for the formation of cross-linked networks, hydrogels, or surface functionalization under mild conditions.

Applications in Research and Drug Development

Core Application: Bioconjugation and Protein Labeling

The selective reactivity of the maleimide group towards cysteine residues has made it a dominant tool for site-specific protein modification.[\[13\]](#)[\[17\]](#) This is foundational to the construction of Antibody-Drug Conjugates (ADCs), PEGylated proteins, and fluorescently labeled antibodies.



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Caption: Standard experimental workflow for protein labeling via maleimide chemistry.

Protocol: Labeling a Cysteine-Containing Peptide

- **Peptide Preparation:** Dissolve the cysteine-containing peptide in a reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-7.4. If the peptide has disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent via dialysis or a desalting column.

- Reagent Preparation: Prepare a 10-20 mM stock solution of **N-Allylmaleimide** in a water-miscible organic solvent like DMSO or DMF.
- Conjugation: Add a 10-fold molar excess of the **N-Allylmaleimide** solution to the stirring peptide solution.
 - Self-Validating System: The progress of the reaction can be monitored by taking aliquots and analyzing them via LC-MS to observe the consumption of the starting peptide and the appearance of the desired conjugate mass.
- Reaction Quenching: After 2 hours of incubation at room temperature, quench any unreacted **N-Allylmaleimide** by adding a small molecule thiol (e.g., L-cysteine or β -mercaptoethanol) to a final concentration of ~50 mM.
- Purification: Purify the resulting peptide conjugate from excess reagents using reverse-phase HPLC or size-exclusion chromatography.

Application in Polymer and Materials Science

The bifunctional nature of **N-Allylmaleimide** allows it to act as a cross-linking agent. For instance, a polymer with pendant thiol groups can be cross-linked by adding **N-Allylmaleimide**, which first reacts with the thiols via Michael addition. The remaining allyl groups can then be polymerized through thermal or photoinitiation to form a robust, thermoset network.^[14]

Safety and Handling

N-substituted maleimides are potent alkylating agents and should be handled with care in a chemical fume hood.

- Hazards: Based on data for similar compounds, **N-Allylmaleimide** should be considered harmful or fatal if swallowed, toxic upon skin contact, a cause of severe skin and eye burns, and a potential skin sensitizer (may cause an allergic reaction).^{[18][4][19][20]}
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often suitable), safety goggles, and a lab coat.

- Handling: Avoid creating dust. Do not breathe dust, vapor, or mist. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

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